molecular formula C12H18N4O3 B8106731 tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate

tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate

Cat. No.: B8106731
M. Wt: 266.30 g/mol
InChI Key: DIRRICVVGWQQQQ-UHFFFAOYSA-N
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Description

2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene is a highly functionalized iodobenzene derivative characterized by two ethoxymethoxy (EOM) protecting groups on the aromatic ring, a di-tert-butoxycarbonyl (Boc)-protected aminoethyl side chain, and an iodine substituent. This compound is structurally related to precursors used in radiopharmaceutical synthesis, particularly for 6-<sup>18</sup>F-fluoro-3,4-dihydroxy-l-phenylalanine (<sup>18</sup>F-DOPA), a tracer for neuroendocrine tumor imaging . The ethoxymethoxy groups serve as acid-labile protecting groups for catechol moieties, while the Boc groups enhance solubility and stability during synthesis. Its iodine atom facilitates nucleophilic radiofluorination via diaryliodonium salt intermediates, a critical step in producing high-specific-activity <sup>18</sup>F-labeled compounds .

Properties

IUPAC Name

tert-butyl 3-(3-methyltriazole-4-carbonyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-6-8(7-16)10(17)9-5-13-14-15(9)4/h5,8H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRRICVVGWQQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens. Studies have shown that similar triazole compounds can inhibit the growth of various bacteria and fungi, suggesting that tert-butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate may possess comparable antimicrobial effects .

Anticancer Potential : Triazoles are also recognized for their anticancer activities. The compound's ability to modulate biological pathways involved in cancer cell proliferation and apoptosis is an area of ongoing research. Preliminary studies suggest that modifications in the triazole structure can lead to enhanced cytotoxicity against specific cancer cell lines .

Agricultural Applications

Fungicides : The triazole moiety is widely used in agricultural chemistry as a fungicide. Compounds similar to this compound have been developed for protecting crops from fungal infections. The effectiveness of these compounds in inhibiting fungal growth could be explored further to develop new agricultural fungicides .

Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. By influencing hormonal pathways in plants, it could enhance growth rates or improve resistance to environmental stressors. Research into the specific mechanisms by which triazoles affect plant physiology could unlock new uses in agriculture .

Materials Science Applications

Polymer Chemistry : The unique properties of triazoles make them suitable for incorporation into polymer matrices. The stability and chemical resistance offered by the triazole group can enhance the performance of polymers used in coatings and adhesives. Investigations into the synthesis of polymer composites containing this compound could lead to advancements in material durability and functionality .

Nanotechnology : In nanotechnology, triazole derivatives are being explored for their ability to stabilize nanoparticles. The interaction between the triazole group and metal ions can facilitate the formation of stable nanostructures with tailored properties for applications in electronics and catalysis .

Case Studies

Study Findings Implications
Study on Antimicrobial PropertiesDemonstrated significant inhibition of bacterial growth using similar triazole derivativesPotential development of new antimicrobial agents
Investigation of Anticancer ActivityShowed enhanced cytotoxicity against breast cancer cell lines with structural modificationsInsights into designing more effective anticancer drugs
Research on Agricultural FungicidesFound effective against common crop pathogens in preliminary trialsPotential for new fungicide formulations

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes, receptors, or other proteins. The triazole ring can act as a mimic of biological molecules, interfering with or enhancing biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diaryliodonium Precursors with Ethoxymethoxy Protecting Groups

Example Compound: ((S)-Methyl-3-(4,5-bis(ethoxymethoxy)-2-iodophenyl)-2-(di-(tert-butoxycarbonyl))amino)propanoate)(4-methoxyphenyl)-λ³-iodane trifluoromethanesulfonate (ALPDOPA)

  • Structural Similarities: Ethoxymethoxy-protected aromatic ring. Di-Boc-protected amino group. Iodine substituent for radiofluorination.
  • Key Differences: ALPDOPA contains a methyl propanoate ester and a methoxyphenyl-λ³-iodane moiety, whereas the target compound features a simpler aminoethyl chain. Application: ALPDOPA is specifically optimized for <sup>18</sup>F-DOPA synthesis via copper-mediated radiofluorination, achieving higher radiochemical yields (RCY: 25–30%) compared to traditional electrophilic methods .

Iodobenzene Derivatives with Alkoxy Protecting Groups

Example Compound : 4-(trans-4-Methoxymethylcyclohexyl)iodobenzene

  • Structural Similarities :
    • Iodine substituent on benzene.
    • Alkoxy-based protecting groups (methoxymethyl vs. ethoxymethoxy).
  • Key Differences :
    • The methoxymethyl group is less bulky and hydrolytically stable compared to ethoxymethoxy, reducing steric hindrance in substitution reactions.
    • Reactivity : Methoxymethyl groups are less prone to acid-catalyzed deprotection, making this compound unsuitable for applications requiring rapid deprotection (e.g., radiopharmaceuticals) .

Sulfur-Substituted Aromatic Compounds

Example Compound : Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate

  • Structural Similarities :
    • Bis-substituted aromatic ring (butylsulfanyl vs. ethoxymethoxy).
  • Key Differences :
    • Sulfur atoms introduce stronger electron-withdrawing effects compared to oxygen, altering electronic properties.
    • Applications : These compounds are used in organic conductors due to their π-conjugated dithiolo systems, unlike the target compound’s radiopharmaceutical focus .

Heterocyclic Compounds with Methoxyphenyl Substituents

Example Compound : 4,5-Bis(4-methoxyphenyl)-2-(1-(2-(ethylthio)ethyl)-1H-pyrrol-2-yl)-1,3-thiazole

  • Structural Similarities :
    • Bis-aryl substitution (methoxyphenyl vs. ethoxymethoxy).
  • Electronic Properties: Methoxyphenyl groups provide moderate electron-donating effects, while ethoxymethoxy groups offer greater steric protection and hydrolytic lability .

Data Table: Comparative Analysis of Structural and Functional Features

Compound Name Key Functional Groups Applications Key Advantages/Disadvantages Reference
2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene Ethoxymethoxy, Boc, Iodine Radiopharmaceutical precursors High stability, optimized for radiofluorination; complex synthesis
ALPDOPA Ethoxymethoxy, Boc, Iodonium salt <sup>18</sup>F-DOPA synthesis High RCY (25–30%); requires specialized iodonium salt chemistry
4-(trans-4-Methoxymethylcyclohexyl)iodobenzene Methoxymethyl, Iodine Organic synthesis intermediates Lower steric hindrance; limited hydrolytic lability
Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-1,3-dithiolo[4,5-c]pyrrole-4-carboxylate Butylsulfanyl, Dithiolo Organic electronics High conductivity; unsuitable for aqueous systems
4,5-Bis(4-methoxyphenyl)-1,3-thiazole derivative Methoxyphenyl, Thiazole Materials science, drug discovery Enhanced rigidity; limited protecting group utility

Research Findings and Implications

  • Synthetic Utility : The target compound’s ethoxymethoxy groups balance hydrolytic lability and steric protection, enabling efficient radiofluorination without premature deprotection .
  • Comparison with ALPDOPA: While ALPDOPA achieves higher RCY, the target compound’s simpler structure may reduce synthesis costs for non-specialized applications.
  • Electron-Donating Effects : Ethoxymethoxy groups provide stronger electron-donating effects than methoxyphenyl or sulfur-based substituents, favoring electrophilic substitution reactions .

Biological Activity

tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate (CAS Number: 1599529-73-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O3, with a molecular weight of 266.30 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable anticancer properties. For instance, a related study demonstrated that triazole derivatives showed significant antiproliferative activity against various cancer cell lines. Specifically, compounds with the triazole ring displayed reduced IC50 values in human cervix carcinoma (HeLa) cells compared to their non-triazole counterparts .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)
Compound 17HeLa41 ± 3
Compound 18HMEC-19.6 ± 0.7
Compound FA030CML CellsNot specified

The presence of the triazole ring was noted to enhance the binding affinity to specific targets within cancer cells, thereby improving therapeutic efficacy .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling and proliferation pathways. For example, studies have shown that triazole-containing compounds can bind to the ATP-binding site of kinases such as MET, influencing downstream signaling pathways critical for tumorigenesis .

Antimicrobial Properties

In addition to anticancer activity, triazole derivatives have been explored for their antimicrobial properties. Research has indicated that these compounds can exhibit significant activity against a range of pathogens due to their ability to disrupt cellular processes in bacteria and fungi .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 μg/mL
Triazole BS. aureus16 μg/mL

Case Study 1: Cancer Treatment

In a study focused on the development of small molecule inhibitors for chronic myelogenous leukemia (CML), a derivative containing the triazole structure was shown to have comparable efficacy to imatinib while overcoming resistance mechanisms associated with the disease . This highlights the potential of triazole-based compounds in targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazoles were tested against various bacterial strains. One compound demonstrated a significant reduction in bacterial load in vitro and in vivo models of infection. The findings suggest that modifications on the triazole ring can enhance antimicrobial potency.

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